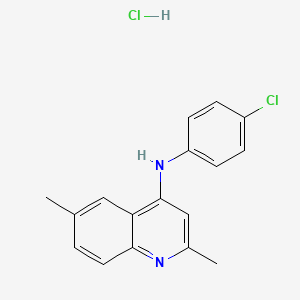
(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride is a complex organic compound that features a quinoline and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of aniline and ethyl glyoxalate.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boronic acids as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or other substituents can be introduced or replaced on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects . The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-quinolinecarboxylic acid: Another quinoline derivative with different functional groups.
4-Chloroaniline: A simpler compound with a chlorophenyl group but lacking the quinoline structure.
Uniqueness
(2,6-Dimethyl(4-quinolyl))(4-chlorophenyl)amine, chloride is unique due to its combination of a quinoline and a chlorophenyl group, which imparts distinct chemical and biological properties. This dual functionality makes it versatile for various applications in research and industry.
Properties
Molecular Formula |
C17H16Cl2N2 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2,6-dimethylquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C17H15ClN2.ClH/c1-11-3-8-16-15(9-11)17(10-12(2)19-16)20-14-6-4-13(18)5-7-14;/h3-10H,1-2H3,(H,19,20);1H |
InChI Key |
OTEDPIMPSNAFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















